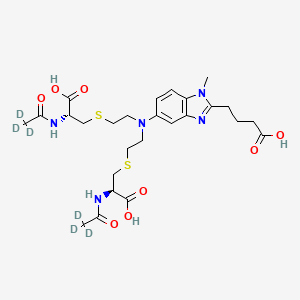

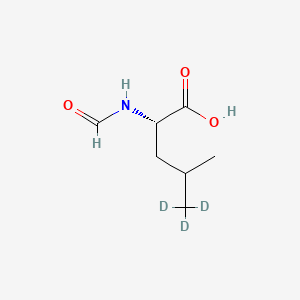

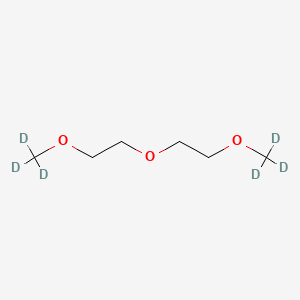

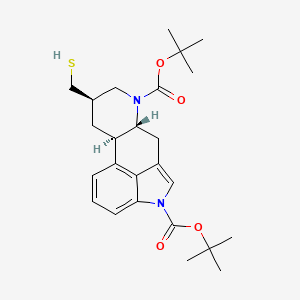

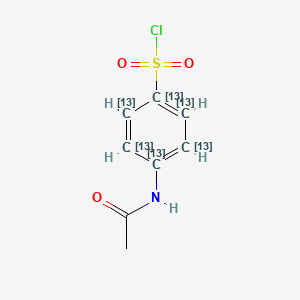

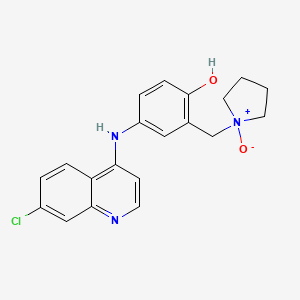

苯达莫司汀双巯基丙酸-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

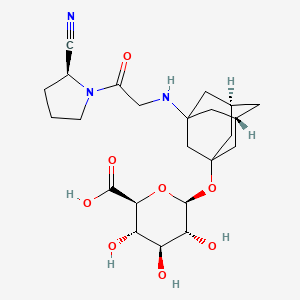

“Bendamustine Bis-mercapturic Acid-d6” is a biochemical used for proteomics research . It has a molecular formula of C26H31D6N5O8S2 and a molecular weight of 617.77 .

Physical and Chemical Properties Analysis

“Bendamustine Bis-mercapturic Acid-d6” has a molecular weight of 617.77 . Other physical and chemical properties specific to “Bendamustine Bis-mercapturic Acid-d6” were not found in the search results.

科学研究应用

代谢谱分析和表征

对苯达莫司汀的研究,包括对其氘代形式(如苯达莫司汀双巯基丙酸-d6)的研究,主要集中在了解其代谢过程和鉴定其代谢物。研究表明,苯达莫司汀经历了广泛的代谢,涉及氧化和/或水解脱卤化、N-脱烷基化和共轭途径,导致形成各种代谢物,包括巯基丙酸和亚砜。这些代谢物对于评估药物的药代动力学和潜在毒性谱至关重要(Chovan 等人,2007 年;Teichert 等人,2009 年;Dubbelman 等人,2012 年)。

合成和化学改性

合成苯达莫司汀的氘代版本(如this compound)的努力是由对用于临床研究和改善治疗谱的稳定同位素标记化合物的需求所驱动的。开发了一种苯达莫司汀区域选择性氘代的有效方法,以实现高氘掺入,这对于药代动力学和代谢研究至关重要(Liu 等人,2018 年)。

机理见解和治疗应用

苯达莫司汀的作用机制,包括其抑制 STAT3 信号传导和诱导癌细胞凋亡,一直是人们关注的重要领域。它通过与 DNA 结合并干扰其复制的独特能力,将苯达莫司汀与其他烷化剂区分开来,这有助于其在治疗血液系统恶性肿瘤中的治疗功效(Iwamoto 等人,2017 年)。

作用机制

Target of Action

Bendamustine Bis-mercapturic Acid-d6 is a labeled metabolite of Bendamustine . Bendamustine is primarily used in the treatment of indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . The primary targets of Bendamustine are both active and quiescent cells .

Mode of Action

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death .

Biochemical Pathways

It is known that bendamustine differs from other alkylating agents in its effects on dna repair and cell cycle progression .

Pharmacokinetics

The parent compound, bendamustine, is known to have significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (cll), including in patients with disease refractory to conventional alkylating agents and rituximab .

Result of Action

The result of Bendamustine’s action is cell death, caused by intra- and inter-strand crosslinks between DNA bases . Bendamustine can induce cell death through both apoptotic and nonapoptotic pathways, thereby retaining activity even in cells without a functional apoptotic pathway .

Action Environment

It is known that the parent compound, bendamustine, has a superior toxicity profile compared to that of conventional alkylating agents .

生化分析

Biochemical Properties

Bendamustine Bis-mercapturic Acid-d6, like its parent compound Bendamustine, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of Bendamustine Bis-mercapturic Acid-d6 have not been extensively studied .

Cellular Effects

Bendamustine has shown to have effects on various types of cells, particularly cancer cells. It has been observed to cause DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents .

Molecular Mechanism

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death .

Temporal Effects in Laboratory Settings

Bendamustine has been observed to elicit DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents .

Dosage Effects in Animal Models

Bendamustine has been used in various clinical settings and its dosage effects have been studied .

Metabolic Pathways

Bendamustine Bis-mercapturic Acid-d6 is a metabolite of Bendamustine , suggesting it is part of the metabolic pathway of Bendamustine.

属性

IUPAC Name |

4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTNDPUOARKGRL-GFRDMBKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)